
(R)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride is a chemical compound with significant interest in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two fluorine atoms and a nitrile group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a pyrrolidine derivative, followed by the introduction of the nitrile group. The final step involves the formation of the hydrochloride salt.
Fluorination: The fluorination step can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
Nitrile Introduction: The nitrile group can be introduced using cyanogen bromide (BrCN) or other cyanating agents. This step often requires a base such as triethylamine to facilitate the reaction.
Hydrochloride Formation: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of ®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atom, forming N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atoms. The reaction typically requires a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reducing the nitrile group to an amine.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the nitrogen atom.
Major Products
Substitution: Products include various substituted pyrrolidines depending on the nucleophile used.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the N-oxide derivative.
科学研究应用
®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of ®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The fluorine atoms and nitrile group play crucial roles in its binding affinity and selectivity. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets.
相似化合物的比较
®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride is unique due to its specific substitution pattern and functional groups. Similar compounds include:
4-Fluoropyrrolidine-2-carbonitrile: Lacks the second fluorine atom, resulting in different chemical properties.
4,4-Difluoropyrrolidine: Lacks the nitrile group, affecting its reactivity and applications.
Pyrrolidine-2-carbonitrile: Lacks both fluorine atoms, significantly altering its chemical behavior.
These comparisons highlight the unique features of ®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C5H7ClF2N2 |
|---|---|
分子量 |
168.57 g/mol |
IUPAC 名称 |
(2R)-4,4-difluoropyrrolidine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C5H6F2N2.ClH/c6-5(7)1-4(2-8)9-3-5;/h4,9H,1,3H2;1H/t4-;/m1./s1 |
InChI 键 |
BOGMTOHWIVLVJE-PGMHMLKASA-N |
手性 SMILES |
C1[C@@H](NCC1(F)F)C#N.Cl |
规范 SMILES |
C1C(NCC1(F)F)C#N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


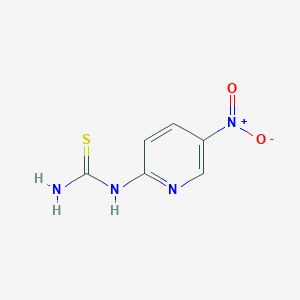


![3-chloro-2-({2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12438932.png)
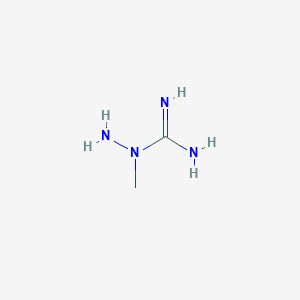

![N-{9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-ylidene}hydroxylamine](/img/structure/B12438941.png)

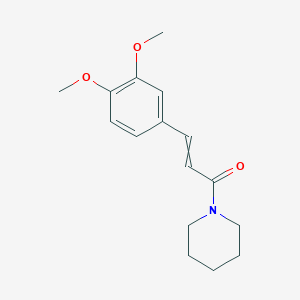
![(3Z)-N-(3-chlorophenyl)-3-{[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene}-N-methyl-2-oxo-1H-indole-5-sulfonamide](/img/structure/B12438961.png)
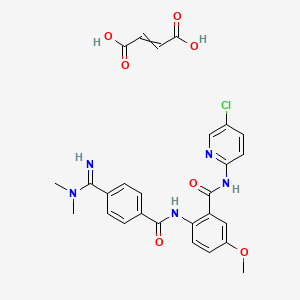

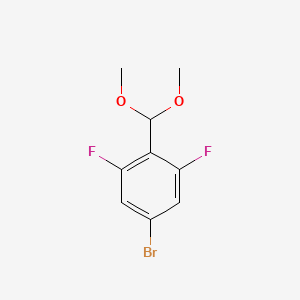
![3-{2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl]ethylidene}-4-hydroxyoxolan-2-one](/img/structure/B12439005.png)
